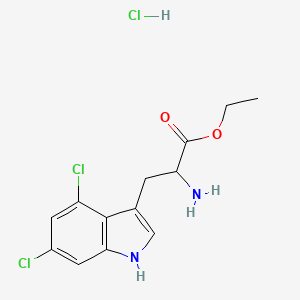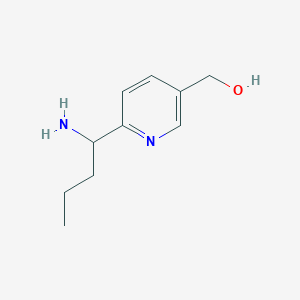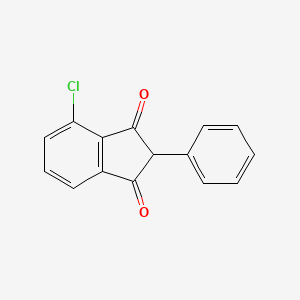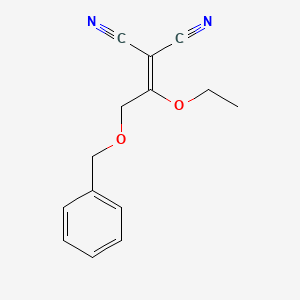
2-(2-(Benzyloxy)-1-ethoxyethylidene)malononitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(Benzyloxy)-1-ethoxyethylidene)malononitrile is an organic compound that belongs to the class of malononitrile derivatives. These compounds are known for their diverse applications in various fields, including pharmaceuticals, specialty chemicals, and materials science. The unique structure of this compound makes it a valuable intermediate in organic synthesis and a subject of interest in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Benzyloxy)-1-ethoxyethylidene)malononitrile typically involves the Knoevenagel condensation reaction. This reaction is a classical method for forming carbon-carbon double bonds by condensing an aldehyde with a compound containing an active methylene group, such as malononitrile. The reaction is usually catalyzed by a base, such as piperidine or pyridine, and can be carried out in various solvents, including ethanol and ethyl acetate .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be optimized by using solid catalysts, such as Ti-Al-Mg hydrotalcite, which enhances the reaction’s efficiency and selectivity. The use of such catalysts allows for a greener and more sustainable production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-(Benzyloxy)-1-ethoxyethylidene)malononitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzyl and ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Substitution reactions often involve reagents like halogens or nucleophiles in the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzylidene derivatives, while reduction can produce ethoxyethylidene derivatives .
Applications De Recherche Scientifique
2-(2-(Benzyloxy)-1-ethoxyethylidene)malononitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.
Medicine: Research has explored its use in developing new pharmaceuticals and therapeutic agents.
Mécanisme D'action
The mechanism of action of 2-(2-(Benzyloxy)-1-ethoxyethylidene)malononitrile involves its interaction with molecular targets through various pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. In biological systems, it may interact with enzymes or receptors, leading to specific biochemical effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzylidenemalononitrile: A closely related compound with similar chemical properties and applications.
Ethoxyethylidenemalononitrile: Another derivative with comparable reactivity and uses.
Uniqueness
2-(2-(Benzyloxy)-1-ethoxyethylidene)malononitrile stands out due to its unique combination of benzyl and ethoxy groups, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for specialized applications in research and industry .
Propriétés
Formule moléculaire |
C14H14N2O2 |
|---|---|
Poids moléculaire |
242.27 g/mol |
Nom IUPAC |
2-(1-ethoxy-2-phenylmethoxyethylidene)propanedinitrile |
InChI |
InChI=1S/C14H14N2O2/c1-2-18-14(13(8-15)9-16)11-17-10-12-6-4-3-5-7-12/h3-7H,2,10-11H2,1H3 |
Clé InChI |
WOSFIKLUWDUPNN-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=C(C#N)C#N)COCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



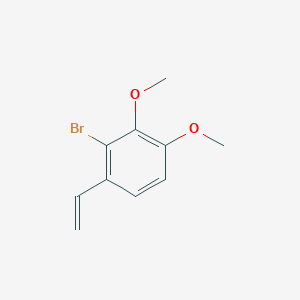
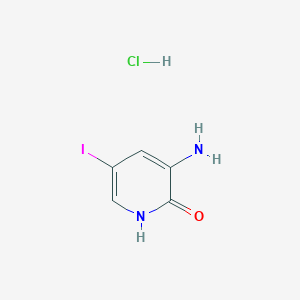
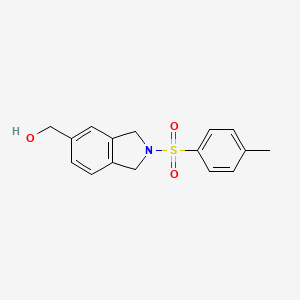



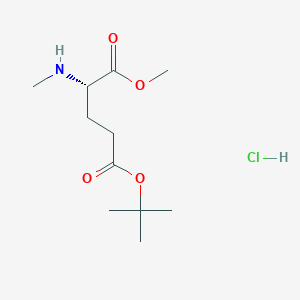


![2-Propenenitrile, 2-methyl-3-[2-(methylsulfonyl)phenyl]-](/img/structure/B13134704.png)
